5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine

Heterocyclic synthesis Oxazolo[4,5-d]pyrimidine Synthetic methodology

5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine (CAS 918147-57-6) is a fully substituted fused oxazolo[4,5-d]pyrimidine heterocycle bearing a methylsulfanyl group at position 5, a phenyl ring at position 2, and a phenylsulfanyl group at position 7. It was first reported as compound 9b in the seminal 2006 synthesis paper by Sviripa et al., where it was obtained in 62% yield via thiolation of the 7-chloro precursor 8b with thiophenol.

Molecular Formula C18H13N3OS2
Molecular Weight 351.4 g/mol
CAS No. 918147-57-6
Cat. No. B12175050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine
CAS918147-57-6
Molecular FormulaC18H13N3OS2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)OC(=N2)C4=CC=CC=C4
InChIInChI=1S/C18H13N3OS2/c1-23-18-20-15-14(17(21-18)24-13-10-6-3-7-11-13)22-16(19-15)12-8-4-2-5-9-12/h2-11H,1H3
InChIKeyCQUQVKWMVNLFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine (CAS 918147-57-6): Procurement-Relevant Structural and Synthetic Profile


5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine (CAS 918147-57-6) is a fully substituted fused oxazolo[4,5-d]pyrimidine heterocycle bearing a methylsulfanyl group at position 5, a phenyl ring at position 2, and a phenylsulfanyl group at position 7 [1]. It was first reported as compound 9b in the seminal 2006 synthesis paper by Sviripa et al., where it was obtained in 62% yield via thiolation of the 7-chloro precursor 8b with thiophenol [1]. The compound belongs to the poorly studied [1,3]oxazolo[4,5-d]pyrimidine scaffold, a purine-isosteric system that has attracted recent attention for antiviral and anticancer applications [2]. Its molecular formula is C₁₈H₁₃N₃OS₂, and its molecular weight is 351.4 g/mol .

Why Generic Substitution Is Not Advisable for 5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine (918147-57-6): The Critical Role of C5 Substituent Identity


Within the [1,3]oxazolo[4,5-d]pyrimidine chemical space, substitution at position 5 is the dominant driver of both synthetic accessibility and downstream derivatization potential [1]. The C5 methylsulfanyl group in the target compound is not a passive placeholder: it originates from an S-methylisothiouronium-mediated cyclocondensation pathway that is mechanistically and operationally distinct from the benzamidine-based route used to install a C5 phenyl or 4-methylphenyl group [1][2]. This means that the target compound is not functionally interchangeable with C5-aryl analogs such as 2,5-diphenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine (CAS 918147-56-5) or the 5-(4-methylphenyl) series evaluated for antiviral activity [2]. Furthermore, the methylsulfanyl group introduces a thioether handle at C5 that is absent in C5-aryl congeners, enabling late-stage oxidation to sulfoxide/sulfone or displacement chemistry that is not accessible to the C5-phenyl series [1]. Procurement of a C5-phenyl analog under the assumption of equipotency or equivalent synthetic utility would compromise experimental reproducibility and foreclose C5-directed structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine (918147-57-6) Versus Closest Structural Analogs


Synthetic Yield and Route Divergence: C5 Methylsulfanyl vs. C5 Phenyl Series

The target compound (9b) was synthesized via a route that diverges from the C5-phenyl analog (9a) at the very first step. Compound 9b originates from the S-methylisothiouronium-derived intermediate 3b, whereas 9a derives from the benzamidine-derived intermediate 3a [1]. The final thiolation step to introduce the 7-phenylsulfanyl group proceeded with 62% yield for 9b (1.61 g isolated), compared to 83% yield for the diphenyl analog 9a (0.63 g from 2 mmol scale) [1]. This 21-percentage-point yield difference reflects the differential reactivity of the 7-chloro precursors 8b versus 8a toward thiophenolate, a consequence of the electronic influence of the C5 substituent [1].

Heterocyclic synthesis Oxazolo[4,5-d]pyrimidine Synthetic methodology

Melting Point and Thermal Stability: C5 Methylsulfanyl vs. C5 Phenyl

The target compound 9b exhibits a melting point exceeding 300 °C (>300 °C), whereas the direct C5-phenyl comparator 9a melts at 185–186 °C [1]. This >115 °C elevation in melting point is attributed to the replacement of the C5 phenyl ring with the smaller, polarizable methylsulfanyl group, which likely enhances crystal lattice packing energy [1]. The high thermal stability of 9b is a practical advantage for storage, handling, and reactions requiring elevated temperatures.

Thermal analysis Solid-state characterization Crystallinity

C5 Substituent Electronic Profile and Derivatization Optionality

The C5 methylsulfanyl (–SMe) group in the target compound is a demonstrated precursor to the 7(6H)-one intermediate (7b), which was obtained via pyridine-mediated cycloreversion of the dichloromethyl intermediate 3b [1]. In contrast, the C5-phenyl series proceeds through benzamidine intermediate 3a, yielding 7a [1]. Critically, the C5-SMe group offers a thioether oxidation handle that the C5-phenyl series lacks, enabling access to sulfoxide/sulfone congeners that are inaccessible from C5-aryl analogs [1]. While no quantitative biological data for the target compound are yet published, the structurally related 7-piperazine-substituted oxazolo[4,5-d]pyrimidine series has demonstrated anticancer IC₅₀ values as low as 0.21 µM against MDA-MB-231 cells, with single-digit micromolar activity against OVCAR-3 (IC₅₀ = 1.7 µM) and HCT-116 (IC₅₀ = 0.24 µM) cell lines [2].

Medicinal chemistry SAR exploration Late-stage functionalization

Molecular Properties: Lipophilicity and Drug-Likeness Prediction Relative to Class Benchmarks

In silico ADMET analysis of structurally related oxazolo[4,5-d]pyrimidines has demonstrated that lipophilicity (cLogP) is a key determinant of cytotoxicity in this scaffold class [1]. High lipophilicity was correlated with increased membrane permeability and non-selective binding to intracellular targets in both infected and non-infected cells [1]. While the target compound itself has not been individually profiled, its calculated molecular formula (C₁₈H₁₃N₃OS₂; MW 351.4) [2] places it within the drug-like property space defined by Lipinski's Rule of Five (molecular weight <500, hydrogen bond acceptors ≤5) [3]. The presence of two sulfur atoms distinguishes it from the diphenyl analog (C₂₃H₁₅N₃OS; MW 381.5) [2], affording a lower molecular weight and potentially modulated lipophilicity relative to higher-molecular-weight C5,C7-diaryl congeners.

ADMET prediction Drug-likeness In silico profiling

Validated Application Scenarios for 5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine (918147-57-6)


C5-Directed SAR Expansion via Thioether Oxidation to Sulfoxide and Sulfone Congeners

The target compound is the only commercially accessible entry point for generating C5-sulfoxide and C5-sulfone derivatives of the [1,3]oxazolo[4,5-d]pyrimidine scaffold. Oxidation of the C5 methylsulfanyl group with standard reagents (e.g., mCPBA or Oxone®) would yield the corresponding sulfoxide and sulfone, enabling systematic exploration of C5 oxidation state on biological activity [1]. This chemical space is inaccessible from C5-aryl analogs such as 2,5-diphenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine (CAS 918147-56-5), which lack a thioether handle. The resulting sulfoxide/sulfone library could be screened against the anticancer and antiviral targets for which the oxazolo[4,5-d]pyrimidine scaffold has shown class-level activity, including VEGFR2 inhibition and anti-CMV/HSV/VZV activity [2][3].

Reference Standard for HPLC Purity and Identity Testing in Multi-Analog Compound Libraries

The exceptionally high melting point of the target compound (>300 °C) relative to its C5-phenyl analog (185–186 °C) provides a definitive thermal signature for identity confirmation [1]. This property makes the compound useful as a retention-time marker and purity reference standard in reversed-phase HPLC analysis of oxazolo[4,5-d]pyrimidine screening libraries, where co-elution of closely related analogs can confound hit identification. The 30 g/mol mass difference versus the diphenyl analog (351.4 vs. 381.5 g/mol) further enables unambiguous identification by LC-MS [1].

Synthetic Intermediate for 7-Amino-Substituted Derivatives via 7-Chloro Precursor

The 7-chloro intermediate 8b, prepared in 80% yield from the target compound's 7(6H)-one precursor 7b, serves as a versatile electrophile for introducing diverse amine nucleophiles at C7 [1]. This parallels the successful strategy employed for 7-piperazine-substituted oxazolo[4,5-d]pyrimidines, which demonstrated sub-micromolar anticancer activity (MDA-MB-231 IC₅₀ = 0.21 µM) [2]. Procurement of the target compound enables access to a unique sub-series of 7-amino-5-methylsulfanyl derivatives that combine the C5 thioether handle with C7 amine diversity, a chemotype not represented in the published 5-aryl series.

Negative Control for C5-Aryl-Dependent Biological Activity Studies

In the published antiviral evaluation of oxazolo[4,5-d]pyrimidines, all 15 tested compounds bore C5-aryl substituents (phenyl, 4-methylphenyl) and showed low toxicity but no favorable antiviral effects against HCMV, VZV, HSV, and BKV [3]. The target compound, with its C5-methylsulfanyl group replacing the C5-aryl ring, provides a structurally matched negative control to determine whether the lack of antiviral activity is C5-aryl-dependent or intrinsic to the scaffold. This experimental design capability is essential for target validation studies before committing resources to further scaffold optimization.

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